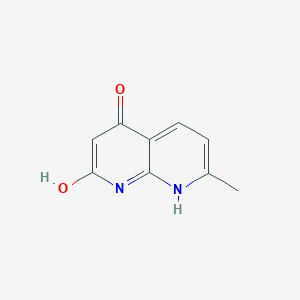![molecular formula C19H23NO5S B7809364 4-[4-Methyl-2-(pentyloxy)benzenesulfonamido]benzoic acid](/img/structure/B7809364.png)
4-[4-Methyl-2-(pentyloxy)benzenesulfonamido]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-Methyl-2-(pentyloxy)benzenesulfonamido]benzoic acid is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. The compound contains sulfonamide and carboxylic acid functional groups, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: : This compound can be synthesized through a multi-step organic synthesis process. The synthetic route typically involves the following steps:
Alkylation: : Introduction of a pentyloxy group onto a benzene ring.
Nitration and Reduction: : Nitration of the alkylated benzene to form a nitro compound, followed by reduction to obtain an amine.
Sulfonamide Formation: : Conversion of the amine into a sulfonamide by reacting with sulfonyl chloride.
Carboxylation: : Introduction of a carboxylic acid group to form the final product.
Industrial Production Methods: : In an industrial setting, the production of this compound would involve optimized reaction conditions such as controlled temperature, pressure, and the use of suitable catalysts to ensure high yield and purity. Continuous flow reactors might be employed for efficient large-scale synthesis.
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the pentyloxy side chain and the methyl group.
Reduction: : Reduction reactions can be performed on the nitro group (if present as an intermediate) to form an amine.
Substitution: : Both electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the sulfonamide group.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: : Hydrogen gas (H2) with a palladium catalyst (Pd/C), iron (Fe) in acidic conditions.
Substitution: : Chlorosulfonic acid (for sulfonamide formation), alkyl halides (for alkylation).
Major Products
Oxidation: : Formation of carboxylic acids or aldehydes.
Reduction: : Formation of primary amines.
Substitution: : Derivatives with different functional groups attached to the aromatic ring.
Scientific Research Applications
Chemistry: : The compound is studied for its unique reactivity patterns and as a precursor for synthesizing more complex molecules. It's also used in the development of novel catalysts and reaction intermediates.
Biology: : In biological research, this compound is investigated for its potential as an enzyme inhibitor, particularly those enzymes involved in metabolic pathways.
Medicine: : There is interest in this compound for its potential therapeutic properties, including its role as an anti-inflammatory agent and its potential use in treating specific diseases.
Industry: : In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and as a component in certain formulations.
Mechanism of Action
Molecular Targets and Pathways: : The mechanism by which this compound exerts its effects often involves binding to specific enzymes or receptors, leading to inhibition or activation of biological pathways. Its sulfonamide group is known to interact with enzymes by mimicking the natural substrate, thereby blocking the enzyme's activity.
Pathways Involved: : The compound might affect pathways related to inflammation, cellular signaling, or metabolic processes, depending on its specific molecular interactions.
Similar Compounds
4-(pentyloxy)benzenesulfonamide: : Shares a similar sulfonamide group but lacks the carboxylic acid group, which affects its reactivity and applications.
4-methylbenzenesulfonamide: : Similar structural backbone but lacks the pentyloxy side chain, resulting in different physical and chemical properties.
Benzoic acid derivatives: : Compounds like 4-aminobenzoic acid, which differ in the functional groups attached to the aromatic ring.
Properties
IUPAC Name |
4-[(4-methyl-2-pentoxyphenyl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5S/c1-3-4-5-12-25-17-13-14(2)6-11-18(17)26(23,24)20-16-9-7-15(8-10-16)19(21)22/h6-11,13,20H,3-5,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVUCETYDJHFKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=CC(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)cyclopentane-1-carboxylic acid](/img/structure/B7809301.png)
![(3R,6S,8aS)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexahydro-2H-thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B7809309.png)


![(NZ)-N-[(2,4-dimethylphenyl)methylidene]hydroxylamine](/img/structure/B7809353.png)





![1-{1-[4-(4-methylphenoxy)butyl]-1H-benzimidazol-2-yl}butan-1-ol](/img/structure/B7809386.png)
![1-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]butan-1-ol](/img/structure/B7809397.png)
